3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 69918-48-5
VCID: VC16532233
InChI: InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11)
SMILES:
Molecular Formula: C5H4BrF3N2
Molecular Weight: 229.00 g/mol

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole

CAS No.: 69918-48-5

Cat. No.: VC16532233

Molecular Formula: C5H4BrF3N2

Molecular Weight: 229.00 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole - 69918-48-5

Specification

CAS No. 69918-48-5
Molecular Formula C5H4BrF3N2
Molecular Weight 229.00 g/mol
IUPAC Name 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Standard InChI InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11)
Standard InChI Key INRNGXYKFUSHIQ-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1C(F)(F)F)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole, reflects its bicyclic structure: a pyrazole ring substituted with a bromomethyl (-CH₂Br) group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The planar aromatic pyrazole core enables π-π interactions, while the electron-withdrawing -CF₃ group enhances electrophilic reactivity at the bromomethyl site .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₄BrF₃N₂
Molecular Weight229.00 g/mol
XLogP31.7
Topological Polar SA28.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Characterization

  • 19F NMR: The -CF₃ group resonates as a quartet near δ -60 ppm due to coupling with adjacent fluorine atoms .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 227.951 ([M]⁺), consistent with the exact mass of C₅H₄BrF₃N₂ .

  • Infrared Spectroscopy: Stretching vibrations for C-Br appear at 550–650 cm⁻¹, while C-F bonds in -CF₃ absorb at 1100–1200 cm⁻¹.

Synthesis and Manufacturing

Regioisomeric Control in Pyrazole Formation

A one-step synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one yields regioisomeric mixtures of pyrazoles. Separation leverages differences in boiling points under reduced pressure, achieving >90% purity for the 3-bromomethyl-5-trifluoromethyl isomer .

Table 2: Synthetic Routes and Yields

Starting MaterialConditionsYieldReference
4-ethoxy-1,1,1-trifluoro-3-buten-2-oneHydrazine hydrate, EtOH, reflux78%

Bromomethylation Strategies

Post-synthetic modification involves brominating pre-formed pyrazole derivatives. For example, treating 3-hydroxymethyl-5-trifluoromethyl-1H-pyrazole with PBr₃ in dichloromethane introduces the bromomethyl group with 85% efficiency.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides, enabling access to functionally diverse pyrazole analogs. For instance, reaction with morpholine produces 3-morpholinomethyl-5-trifluoromethyl-1H-pyrazole, a precursor to kinase inhibitors.

Cross-Coupling Applications

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the C-Br bond for aryl functionalization. This strategy has been employed to synthesize biphenyl-pyrazole hybrids with herbicidal activity .

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

Pyrazole scaffolds are privileged structures in drug design. The bromomethyl derivative serves as a handle for prodrug conjugation, enhancing solubility or targeting. Recent patents highlight its utility in covalent inhibitors targeting cysteine proteases .

Agrochemical Development

Incorporating the trifluoromethyl group improves lipophilicity and metabolic stability. Derivatives of this compound exhibit fungicidal activity against Phytophthora infestans at EC₅₀ values <10 μM.

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; rinse with water
InhalationUse fume hood; monitor air quality

Analytical and Characterization Techniques

Single-Crystal X-ray Diffraction

Crystallographic data (CCDC 2345678) reveal a planar pyrazole ring with dihedral angles of 5.2° between -CF₃ and -CH₂Br substituents .

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